molecular formula C12H16N2 B3361160 2-Ethenyl-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline CAS No. 91556-74-0

2-Ethenyl-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B3361160
CAS No.: 91556-74-0
M. Wt: 188.27 g/mol
InChI Key: UAYYGTFOFYZVSV-UHFFFAOYSA-N
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Description

Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring. It is an isomer of other octazinium compounds like phthalazine . The compound you mentioned seems to be a derivative of quinoxaline, with additional ethenyl and methyl groups.


Synthesis Analysis

The synthesis of quinoxaline derivatives often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds . The additional ethenyl and methyl groups in your compound suggest further reactions, but without specific information, it’s hard to detail the exact synthesis process.


Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is characterized by a fused two-ring system, consisting of a benzene ring and a pyrazine ring . The positions of the ethenyl and methyl groups in your compound would be determined by the specifics of the synthesis process.


Chemical Reactions Analysis

Quinoxaline derivatives are known to participate in various chemical reactions, often serving as the base molecule for creating complex organic compounds . The exact reactions would depend on the functional groups attached to the quinoxaline core.


Physical and Chemical Properties Analysis

The physical and chemical properties of a specific quinoxaline derivative would depend on its exact structure. For example, a similar compound, 2,2-Dimethyl-1,2,3,4-tetrahydroquinoxaline, has a molecular weight of 162.23 .

Mechanism of Action

The mechanism of action of quinoxaline derivatives can vary widely and is largely dependent on the derivative’s specific chemical structure . Some quinoxaline derivatives have been found to have biological activity, including antimicrobial, anticancer, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with a specific quinoxaline derivative would depend on its exact structure. As a general rule, it’s important to handle all chemicals with appropriate safety measures .

Future Directions

Quinoxaline derivatives are a topic of ongoing research due to their potential biological activities. Future research will likely continue to explore the synthesis of new derivatives and their potential applications .

Properties

IUPAC Name

2-ethenyl-1,4-dimethyl-2,3-dihydroquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-4-10-9-13(2)11-7-5-6-8-12(11)14(10)3/h4-8,10H,1,9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYYGTFOFYZVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(N(C2=CC=CC=C21)C)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80538199
Record name 2-Ethenyl-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91556-74-0
Record name 2-Ethenyl-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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